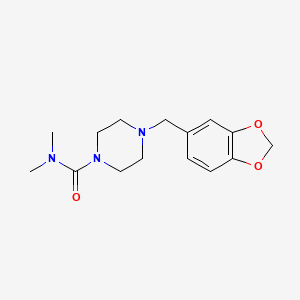
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity among recreational drug users due to its euphoric effects. However, the drug has also been studied for its potential therapeutic uses in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders.
Applications De Recherche Scientifique
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide has been studied for its potential therapeutic uses in the treatment of PTSD and anxiety disorders. Clinical trials have shown that this compound-assisted psychotherapy can help patients overcome their fear and anxiety associated with traumatic events. This compound has also been studied for its potential use in the treatment of other psychiatric disorders such as depression and social anxiety disorder.
Mécanisme D'action
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in the regulation of reward and motivation. This compound also has an impact on the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
This compound use can lead to a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug can also cause dehydration, muscle cramping, and nausea. Long-term use of this compound can lead to damage to the serotonin system in the brain, which can result in depression and other mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide has advantages and limitations for use in lab experiments. The drug can be used to study the effects of serotonin and other neurotransmitters on behavior and mood. However, the recreational use of the drug makes it difficult to control for confounding variables in human studies. The use of animal models can help to overcome some of these limitations.
Orientations Futures
Future research on 4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide should focus on further understanding the mechanism of action of the drug and its potential therapeutic uses. Studies should also investigate the long-term effects of this compound use on the brain and the potential for neurotoxicity. The use of animal models and imaging techniques such as fMRI and PET can help to further our understanding of the effects of this compound on the brain. Additionally, research should explore the potential for developing safer and more effective versions of this compound for therapeutic use.
Conclusion:
This compound, or this compound, is a synthetic drug that has gained popularity among recreational drug users due to its euphoric effects. However, the drug has also been studied for its potential therapeutic uses in the treatment of PTSD and anxiety disorders. This compound works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, and has a range of biochemical and physiological effects. While this compound has advantages and limitations for use in lab experiments, future research should focus on further understanding the mechanism of action of the drug and its potential therapeutic uses.
Méthodes De Synthèse
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid to produce MDP2P, which is then reduced to this compound using a reducing agent such as aluminum amalgam. The purity of this compound can be improved through recrystallization and other purification methods.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-16(2)15(19)18-7-5-17(6-8-18)10-12-3-4-13-14(9-12)21-11-20-13/h3-4,9H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYSAEAPTHPXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

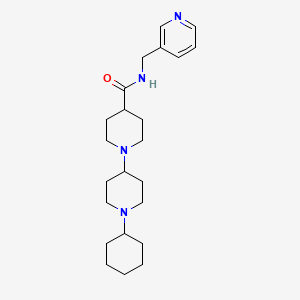
![2-bromo-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5237068.png)
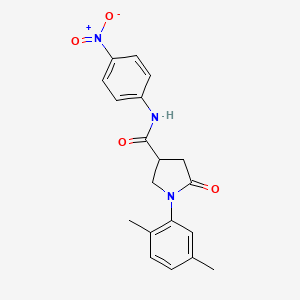
![ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate](/img/structure/B5237084.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5237094.png)
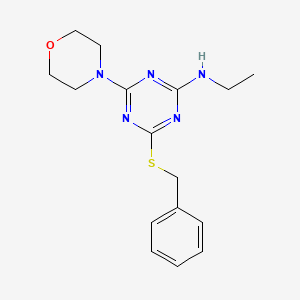
![(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5237108.png)
![2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5237115.png)
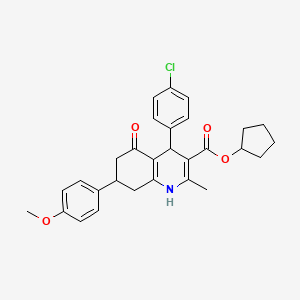
![2-{2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B5237124.png)
![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5237134.png)
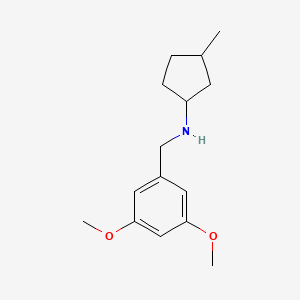
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methyl-2-furoyl)-2-piperidinecarboxamide](/img/structure/B5237149.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B5237154.png)